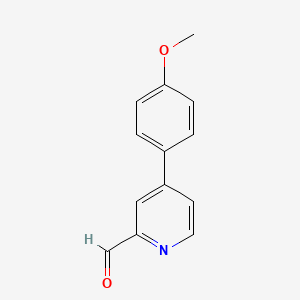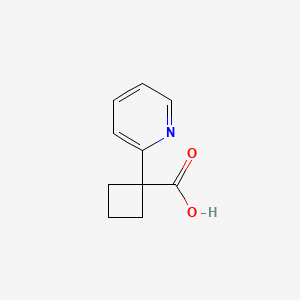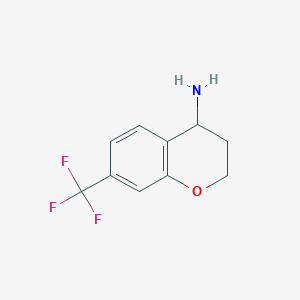
7-(Trifluoromethyl)chroman-4-amine
Vue d'ensemble
Description
7-(Trifluoromethyl)chroman-4-amine is an organic compound . It is a solid at room temperature . The IUPAC name for this compound is 7-(trifluoromethyl)chroman-4-amine hydrochloride . The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, which includes 7-(Trifluoromethyl)chroman-4-amine, has been a significant area of research . The chroman-4-one framework is a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The molecular formula of 7-(Trifluoromethyl)chroman-4-amine is C10H10F3NO . The average mass is 217.188 Da and the monoisotopic mass is 217.071442 Da .Physical And Chemical Properties Analysis
7-(Trifluoromethyl)chroman-4-amine is a solid at room temperature . It has a molecular weight of 253.65 . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthetic Applications : 7-(Trifluoromethyl)chroman-4-amine, and related compounds like 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones, are utilized in various synthetic reactions. For example, they react with diethoxymethyl acetate to produce 3-(polyhaloacyl)chromones. These reactions can proceed with amine incorporation, leading to the formation of compounds like 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).
Catalysis in Chemical Reactions : Compounds similar to 7-(Trifluoromethyl)chroman-4-amine, like 2,4-Bis(trifluoromethyl)phenylboronic acid, are effective as catalysts in chemical reactions such as the dehydrative amidation between carboxylic acids and amines. These catalysts are crucial in processes like α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Material Science and Energetic Materials
- Development of Energetic Materials : Trifluoromethyl-containing compounds like 7-(trifluoromethyl)chroman-4-amine are being explored for their potential in creating heat-resistant energetic materials. Studies on similar molecules, such as 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), have shown high density, excellent thermal stability, and moderate energetic performance, making them suitable for applications in high-temperature environments (Yan et al., 2021).
Pharmaceutical and Agrochemical Research
- Pharmaceutical and Agrochemical Significance : The trifluoromethyl group, a key feature in 7-(Trifluoromethyl)chroman-4-amine, significantly impacts the properties of organic molecules, increasing their utility in pharmaceutical and agrochemical sectors. This group enhances chemical and metabolic stability, improves lipophilicity and bioavailability, and can increase protein bind affinity. Therefore, trifluoromethylated compounds are extensively studied for their potential in these fields (Chu & Qing, 2014).
Coordination Chemistry
- Coordination Compounds : In coordination chemistry, molecules like 7-(Trifluoromethyl)chroman-4-amine are used to form complexes with metals. For instance, compounds like 4-amino-3-trifluoromethyl-1,2,4-triazole-5-thione have been utilized to create complexes with divalent ions like cobalt and nickel, highlighting the potential of trifluoromethylated amines in this field (Menzies & Squattrito, 2001).
Two-Photon Absorption and Fluorophores
- Optical Properties : Compounds with the trifluoromethyl group exhibit interesting optical properties, such as two-photon absorption. Research on related molecules has demonstrated their potential as two-photon absorbing chromophores, which can be applied in fields like optical data storage, photodynamic therapy, and 3D microfabrication (Kannan et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIPVIZAJIRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676388 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)chroman-4-amine | |
CAS RN |
704208-25-3 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)
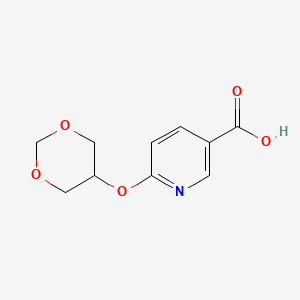
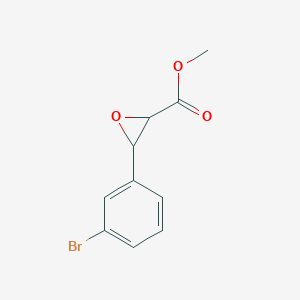
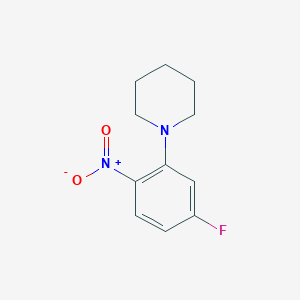
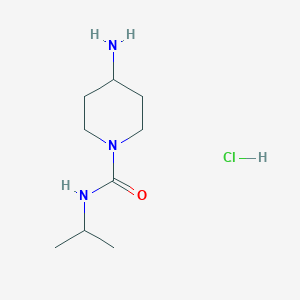
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
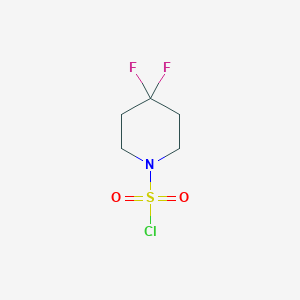
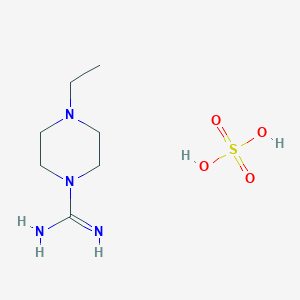
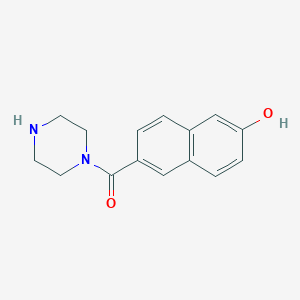
methanone hydrochloride](/img/structure/B1394039.png)
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)
